N-[5-(ADAMANTAN-1-YL)-1,3,4-THIADIAZOL-2-YL]-4-METHYLBENZAMIDE
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Overview
Description
N-[5-(ADAMANTAN-1-YL)-1,3,4-THIADIAZOL-2-YL]-4-METHYLBENZAMIDE is a chemical compound that belongs to the thiadiazole family. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound features an adamantyl group, which is a bulky, diamond-like structure, and a benzamide group, which is a derivative of benzoic acid. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ADAMANTAN-1-YL)-1,3,4-THIADIAZOL-2-YL]-4-METHYLBENZAMIDE typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Adamantyl Group: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable electrophile in the presence of a Lewis acid catalyst.
Formation of the Benzamide Group: The final step involves the acylation of the thiadiazole derivative with 4-methylbenzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[5-(ADAMANTAN-1-YL)-1,3,4-THIADIAZOL-2-YL]-4-METHYLBENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the benzamide or thiadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols.
Scientific Research Applications
N-[5-(ADAMANTAN-1-YL)-1,3,4-THIADIAZOL-2-YL]-4-METHYLBENZAMIDE has been studied for its potential therapeutic applications due to its unique structure and biological activity. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Studied for its potential anti-inflammatory, anti-cancer, and neuroprotective effects.
Mechanism of Action
The mechanism of action of N-[5-(ADAMANTAN-1-YL)-1,3,4-THIADIAZOL-2-YL]-4-METHYLBENZAMIDE is not fully understood, but it is believed to modulate various biological pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, it inhibits histone deacetylases (HDACs), which regulate gene expression. These actions result in reduced production of inflammatory mediators, induction of cell cycle arrest, and apoptosis in cancer cells.
Comparison with Similar Compounds
N-[5-(ADAMANTAN-1-YL)-1,3,4-THIADIAZOL-2-YL]-4-METHYLBENZAMIDE can be compared with other thiadiazole derivatives and adamantyl-containing compounds. Some similar compounds include:
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.
Adamantyl Derivatives: Compounds containing the adamantyl group are known for their stability and unique structural properties, making them useful in drug design and materials science.
The uniqueness of this compound lies in its combination of the adamantyl and thiadiazole moieties, which confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS/c1-12-2-4-16(5-3-12)17(24)21-19-23-22-18(25-19)20-9-13-6-14(10-20)8-15(7-13)11-20/h2-5,13-15H,6-11H2,1H3,(H,21,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGJAAQLJLMVCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C34CC5CC(C3)CC(C5)C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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